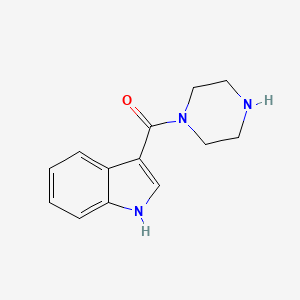

(1H-indol-3-yl)(piperazin-1-yl)methanone

Description

BenchChem offers high-quality (1H-indol-3-yl)(piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-3-yl)(piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-3-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-9-15-12-4-2-1-3-10(11)12/h1-4,9,14-15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXWDVALKBNEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586002 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610802-16-9 | |

| Record name | (1H-Indol-3-yl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1H-indol-3-yl)(piperazin-1-yl)methanone synthesis pathway and mechanism

An In-Depth Technical Guide to the Synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of (1H-indol-3-yl)(piperazin-1-yl)methanone. This compound serves as a crucial scaffold in medicinal chemistry, and a thorough understanding of its synthesis is paramount for researchers in drug discovery and development. This document emphasizes the underlying chemical principles, providing field-proven insights into experimental design and execution, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

(1H-indol-3-yl)(piperazin-1-yl)methanone is a key heterocyclic structure featuring an indole nucleus connected to a piperazine ring via a carbonyl linker. The indole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, while the piperazine ring is a common pharmacophore used to modulate physicochemical properties and target interactions[1][2]. The synthesis of this molecule is fundamentally an exercise in amide bond formation , one of the most critical reactions in medicinal chemistry[3].

The primary challenge in coupling indole-3-carboxylic acid with piperazine lies in the activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine is generally slow and requires harsh conditions, as the hydroxyl group is a poor leaving group[4]. Therefore, an effective synthesis hinges on the selection of an appropriate strategy to convert the carboxylic acid into a more reactive electrophile that is susceptible to nucleophilic attack by the piperazine amine.

This guide will focus on the two most prevalent and practical strategies:

-

Route A: The Acyl Chloride Pathway. A classic, high-reactivity approach involving the conversion of the carboxylic acid to a highly electrophilic acyl chloride intermediate.

-

Route B: The Peptide Coupling Pathway. A milder, more controlled approach utilizing modern coupling agents to facilitate direct amide bond formation from the carboxylic acid and amine.

Comparative Analysis of Synthetic Pathways

The choice between the acyl chloride and coupling agent pathways depends on factors such as substrate compatibility, desired reaction conditions (mild vs. harsh), and the availability of reagents.

| Parameter | Route A: Acyl Chloride | Route B: Peptide Coupling (e.g., EDCI/HOBt) |

| Starting Materials | Indole-3-carboxylic acid, Piperazine | Indole-3-carboxylic acid, Piperazine |

| Key Reagents | Thionyl chloride (SOCl₂), Oxalyl chloride | EDCI, HOBt, DCC, HATU; Organic Base (DIPEA, Et₃N)[5][6] |

| Reaction Conditions | Harsher (reflux in SOCl₂); requires anhydrous conditions | Milder (often room temperature); more tolerant of functional groups |

| Mechanism | Two-step: Acid to Acyl Chloride, then Nucleophilic Acyl Substitution | One-pot: In situ activation of carboxylic acid followed by amination[7] |

| Advantages | High reactivity, inexpensive reagents (SOCl₂) | High yields, low epimerization risk, broad functional group tolerance[8] |

| Disadvantages | Generates HCl byproduct, harsh conditions can be incompatible with sensitive functional groups[4] | More expensive reagents, formation of byproducts (e.g., urea) that require removal |

| Typical Yields | Good to Excellent | Excellent |

Reaction Mechanism: The Peptide Coupling Pathway

The peptide coupling pathway is often preferred in modern drug discovery for its mild conditions and high efficiency. The mechanism using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt) is a cornerstone of this approach.

The "Why": Causality Behind Reagent Choice

-

EDCI (Carbodiimide): This is the primary activating agent. It reacts with the carboxylate of indole-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much better electrophile than the original carboxylic acid[4].

-

HOBt (Additive): The O-acylisourea intermediate is unstable and can rearrange to a stable, unreactive N-acylurea byproduct. HOBt is added to trap the O-acylisourea, forming a more stable HOBt-activated ester. This new intermediate is still highly reactive towards the amine but is less prone to side reactions, thereby increasing the overall yield and purity of the product[5].

-

DIPEA (Base): A non-nucleophilic organic base is often added to ensure the piperazine amine is deprotonated and thus maximally nucleophilic. It also neutralizes any acidic species generated during the reaction[6].

The detailed mechanism is illustrated below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asiaresearchnews.com [asiaresearchnews.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amide synthesis by acylation [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of (1H-indol-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of significant interest in medicinal chemistry. The indole nucleus and the piperazine ring are prevalent scaffolds in numerous biologically active compounds, making a thorough understanding of their combined physicochemical profile essential for researchers, scientists, and drug development professionals.[1][2] This document delineates the strategic importance of these properties, provides detailed, field-proven experimental protocols for their determination, and offers insights into their implications for drug discovery and development. All quantitative data is summarized for clarity, and key experimental workflows are visualized to enhance understanding.

Introduction: The Strategic Importance of the Indole-Piperazine Scaffold

The fusion of an indole core with a piperazine moiety in (1H-indol-3-yl)(piperazin-1-yl)methanone creates a molecule with a rich pharmacological potential. Indole derivatives are known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the piperazine ring is a common feature in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and the ability to cross biological membranes. The amide linkage between these two pharmacophores provides structural rigidity and potential for hydrogen bonding interactions with biological targets.

A deep understanding of the physicochemical properties of this compound is paramount as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its efficacy and safety as a potential therapeutic agent.[3][4][5] Properties such as aqueous solubility, ionization constant (pKa), lipophilicity (logP), and chemical stability are critical determinants of a drug candidate's success.[6][7] This guide will provide both the theoretical framework and the practical methodologies for a thorough physicochemical characterization of (1H-indol-3-yl)(piperazin-1-yl)methanone.

Synthesis and Structural Elucidation

The synthesis of (1H-indol-3-yl)(piperazin-1-yl)methanone is most effectively achieved through an amide coupling reaction between indole-3-carboxylic acid and piperazine. This common reaction in medicinal chemistry requires the activation of the carboxylic acid to facilitate nucleophilic attack by the secondary amine of the piperazine.[8]

Synthetic Protocol: Amide Coupling

A reliable method for the synthesis involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[9][10]

Materials:

-

Indole-3-carboxylic acid

-

Piperazine (use in excess to favor mono-acylation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO3

-

Brine

-

Anhydrous MgSO4 or Na2SO4

Procedure:

-

To a solution of indole-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.5 equivalents).[9]

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.[9]

-

Stir the reaction mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

-

Add piperazine (3.0 equivalents) to the reaction mixture. The use of excess piperazine helps to minimize the formation of the di-acylated byproduct.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.[9]

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.[9]

-

Purify the crude product by silica gel column chromatography to obtain the desired (1H-indol-3-yl)(piperazin-1-yl)methanone.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. The spectra should be consistent with the proposed structure, showing characteristic peaks for the indole and piperazine protons and carbons.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the indole, the C=O stretch of the amide, and C-N stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradants.[13][14]

Physicochemical Properties: Experimental Determination

The following sections detail the experimental protocols for determining the key physicochemical properties of (1H-indol-3-yl)(piperazin-1-yl)methanone.

Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.[6] Both kinetic and thermodynamic solubility should be assessed.

This high-throughput method is suitable for early-stage assessment.[15][16]

Procedure:

-

Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in DMSO.

-

Add an aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

The kinetic solubility is the highest concentration that does not show significant precipitation.

This method is considered the "gold standard" for determining equilibrium solubility.[17][18]

Procedure:

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

-

The measured concentration represents the thermodynamic solubility.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fiveable.me [fiveable.me]

- 4. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 5. Physicochemical Properties effect on Absorption of Drugs | PPTX [slideshare.net]

- 6. Impact of Physicochemical Profiling for Rational Approach on Drug Discovery [jstage.jst.go.jp]

- 7. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hepatochem.com [hepatochem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. japsonline.com [japsonline.com]

- 15. Aqueous Solubility Assay - Enamine [enamine.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

A Comprehensive Spectroscopic and Analytical Guide to (1H-indol-3-yl)(piperazin-1-yl)methanone

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of (1H-indol-3-yl)(piperazin-1-yl)methanone, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of consolidated, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and data from closely related analogues to present a predictive but robust profile. We furnish detailed, predicted data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with interpretations grounded in structural theory. Furthermore, this guide includes field-proven, step-by-step experimental protocols for data acquisition, designed to ensure reproducibility and scientific rigor. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, quality control, and structural elucidation of this compound and its derivatives.

Introduction and Molecular Structure

(1H-indol-3-yl)(piperazin-1-yl)methanone is a molecule that marries the privileged indole scaffold with a flexible piperazine moiety via a ketone linker. The indole core is a ubiquitous feature in numerous natural products and pharmaceuticals, while the piperazine ring is a common constituent in centrally active agents, conferring desirable pharmacokinetic properties. The robust and unambiguous characterization of such molecules is a critical prerequisite for any advanced biological or medicinal investigation. Spectroscopic techniques provide the necessary "fingerprint" for confirming molecular identity, assessing purity, and elucidating structural features that govern biological activity.

This guide provides an in-depth, predicted spectroscopic profile to facilitate these objectives. The numbering convention used for spectral assignments is detailed in the structure below.

Caption: Structure of (1H-indol-3-yl)(piperazin-1-yl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, key insights are derived from the aromatic indole protons, the exchangeable N-H protons, and the piperazine ring protons, which may exhibit complex behavior due to chair conformations and restricted rotation around the amide bond.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical. Aprotic solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common. DMSO-d₆ is often preferred as it reliably allows for the observation of exchangeable N-H protons from both the indole and piperazine moieties, which might be broadened or exchange too rapidly in other solvents.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of 3-acylindoles and N-acylpiperazines.[1][2] The chemical shifts for the piperazine protons are presented as broad signals, anticipating conformational exchange at room temperature.[3][4]

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-1 (Indole N-H) | ~11.5 - 12.0 | broad singlet (br s) | Observable in DMSO-d₆; highly deshielded. |

| H-2 (Indole C-H) | ~8.2 - 8.4 | singlet (s) or narrow multiplet | Deshielded by adjacent N and acyl group. |

| H-4 (Indole C-H) | ~8.0 - 8.2 | doublet (d) or multiplet (m) | Deshielded by proximity to the carbonyl group. |

| H-7 (Indole C-H) | ~7.5 - 7.6 | doublet (d) or multiplet (m) | Typical aromatic proton shift. |

| H-5, H-6 (Indole C-H) | ~7.2 - 7.3 | multiplet (m) | Overlapping signals in the aromatic region. |

| H-12', H-15' (Piperazine) | ~3.7 - 3.9 | broad multiplet (br m) | Protons on carbons adjacent to the amide nitrogen. |

| H-11', H-16' (Piperazine) | ~2.8 - 3.0 | broad multiplet (br m) | Protons on carbons adjacent to the secondary amine. |

| H-14' (Piperazine N-H) | ~2.5 - 3.5 | broad singlet (br s) | Shift and broadening are concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR shifts are based on established data for indole and piperazine derivatives.[5][6][7] The carbonyl carbon is expected to be the most downfield signal.

| Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-10 (C=O) | ~165 - 168 | Amide carbonyl, deshielded. |

| C-7a (Indole) | ~136 | Quaternary carbon of the benzene ring fused to the pyrrole. |

| C-2 (Indole) | ~133 - 135 | Deshielded by adjacent nitrogen. |

| C-3a (Indole) | ~126 | Quaternary carbon of the benzene ring fused to the pyrrole. |

| C-4, C-5, C-6, C-7 (Indole) | ~120 - 124 | Aromatic carbons of the benzene ring. |

| C-3 (Indole) | ~115 | Quaternary carbon attached to the carbonyl group. |

| C-12', C-15' (Piperazine) | ~42 - 47 | Carbons adjacent to the amide nitrogen; may show broadness. |

| C-11', C-16' (Piperazine) | ~45 - 48 | Carbons adjacent to the secondary amine. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of (1H-indol-3-yl)(piperazin-1-yl)methanone will be dominated by characteristic vibrations of the N-H bonds, the aromatic C-H bonds, and the strong C=O stretch of the amide.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3400 | N-H Stretch | Indole N-H | Medium, sharp |

| ~3300 | N-H Stretch | Piperazine N-H | Medium-Broad |

| 3100 - 3000 | C-H Stretch | Aromatic (Indole) | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperazine) | Medium |

| 1630 - 1650 | C=O Stretch (Amide I) | Ketone/Amide | Strong, Sharp |

| 1580 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1420 | C-N Stretch | Amide/Amine | Medium |

Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1630-1650 cm⁻¹.[8][9] Its position at a lower frequency than a typical ketone is due to the resonance delocalization with the nitrogen lone pair of the piperazine ring. The sharp N-H stretch of the indole ring around 3400 cm⁻¹ is another key identifier.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

Molecular Weight: C₁₃H₁₅N₃O = 229.28 g/mol Predicted [M+H]⁺: m/z = 230.13

Proposed Fragmentation Pathway: Collision-Induced Dissociation (CID) of the parent ion (m/z 230) is predicted to proceed via cleavage at the most labile bonds: the amide C-N bond and fragmentation of the piperazine ring.

Caption: Predicted ESI-MS/MS fragmentation of (1H-indol-3-yl)(piperazin-1-yl)methanone.

| Predicted m/z | Proposed Fragment Structure | Notes |

| 230.13 | [C₁₃H₁₆N₃O]⁺ | Protonated molecular ion ([M+H]⁺). |

| 173.09 | [C₁₁H₁₁N₂O]⁺ | Loss of ethylenimine (C₂H₅N) from the piperazine ring. |

| 144.05 | [C₉H₆NO]⁺ | Indole-3-carbonyl cation. A highly characteristic fragment from cleavage of the amide bond. |

| 116.05 | [C₈H₆N]⁺ | Loss of CO from the m/z 144 fragment. |

Experimental Protocols

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data for a solid organic compound like (1H-indol-3-yl)(piperazin-1-yl)methanone.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the characterization of a synthetic compound.

NMR Sample Preparation

This protocol is adapted from standard laboratory procedures.[12][13]

-

Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Dissolution: Vortex or gently agitate the vial until the sample is fully dissolved. If particulates remain, the solution must be filtered.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To filter, plug the pipette with a small amount of cotton or glass wool.[14]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.

-

Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and data acquisition as per the instrument's standard operating procedure.

FTIR Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is a rapid and common technique for solid samples.[15][16]

-

Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum of the empty accessory to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

Electrospray Ionization Mass Spectrometry (ESI-MS) Sample Preparation

This protocol is designed to prepare samples for high-resolution mass spectrometry (HRMS).[17][18]

-

Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol, acetonitrile, or water.

-

Working Solution: Create a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the analysis solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The final concentration should be in the low µg/mL range. Note: Formic acid is added to promote protonation for positive ion mode analysis.

-

Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidics.

-

Transfer: Transfer the final, clear solution to an appropriate autosampler vial.

-

Analysis: Place the vial in the mass spectrometer's autosampler. Set up the acquisition method to scan for the expected [M+H]⁺ ion and perform tandem MS (MS/MS) experiments to generate fragmentation data.

References

A complete list of references with URLs is provided for verification and further reading.

-

General NMR Sample Preparation Manual. (n.d.). Retrieved from University of Illinois, School of Chemical Sciences. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

NMR Sample Preparation. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Preparing an NMR sample. (n.d.). University of York, Chemistry Teaching Labs. [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2018). RSC Publishing. [Link]

-

Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. (n.d.). Ingenta Connect. [Link]

-

3-Acylindoles via Palladium-Catalyzed Regioselective Arylation of Electron-Rich Olefins with Indoles. (n.d.). The Royal Society of Chemistry. [Link]

-

Carbonyl compounds - IR - spectroscopy. (n.d.). University of Regensburg. [Link]

-

IR_lectureNotes.pdf. (n.d.). University of Colorado Boulder. [Link]

-

Optical properties of 3-substituted indoles. (2020). PMC - NIH. [Link]

-

Sample preparation for FT-IR. (n.d.). Northern Illinois University. [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford, Department of Chemistry. [Link]

-

The C=O stretching frequency. (n.d.). University of Missouri–St. Louis. [Link]

-

13 C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PMC - NIH. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

-

A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). PMC - NIH. [Link]

-

13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2006). Wiley Online Library. [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. [Link]

-

IR Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

1H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. [Link]

-

IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-Acetylpiperazine(13889-98-0) 1H NMR spectrum [chemicalbook.com]

- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. researchgate.net [researchgate.net]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. organomation.com [organomation.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 15. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Initial biological activity screening of (1H-indol-3-yl)(piperazin-1-yl)methanone

An In-Depth Technical Guide to the Initial Biological Activity Screening of (1H-indol-3-yl)(piperazin-1-yl)methanone Scaffolds

Prepared by: Gemini, Senior Application Scientist

Abstract

The confluence of the indole nucleus and a piperazine ring in the (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold presents a compelling starting point for drug discovery. Both moieties are privileged structures, frequently appearing in compounds with significant therapeutic effects. This guide outlines a comprehensive, multi-tiered strategy for the initial biological activity screening of novel derivatives based on this scaffold. We move beyond a simple checklist of assays, delving into the scientific rationale behind the screening cascade, from broad-based primary assays to more targeted secondary validation and early-stage computational profiling. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven protocols and a logical framework for efficiently identifying and prioritizing lead candidates.

Introduction: The Scientific Rationale

The indole ring system is a cornerstone in medicinal chemistry, forming the core of neurotransmitters like serotonin and melatonin, as well as numerous approved drugs. Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets. Similarly, the piperazine ring is a common N-heterocycle in pharmaceuticals, valued for its ability to improve aqueous solubility and its utility as a linker that can be readily substituted to modulate pharmacokinetic and pharmacodynamic properties.

The combination of these two scaffolds into a methanone-linked structure, (1H-indol-3-yl)(piperazin-1-yl)methanone, creates a molecule with significant potential for diverse biological activities. The indole can serve as a pharmacophore for targets like kinases, tubulin, or receptors, while the piperazine offers a vector for modifying properties such as cell permeability, target selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Given this structural promise, a systematic and logically tiered screening approach is paramount. The objective is not merely to test for any activity but to efficiently triage novel analogues, identify promising "hits," and generate a preliminary understanding of their therapeutic potential and liabilities.

A Tiered Screening Strategy: From Broad Strokes to Fine Detail

A successful initial screening campaign must balance breadth with resource efficiency. We propose a three-tiered approach that funnels compounds from broad, high-throughput assays to more specific, mechanism-of-action studies and in silico profiling. This ensures that resources are focused on the most promising candidates.

Caption: Tiered screening workflow for novel compounds.

Tier 1: Primary Biological Activity Screening

The goal of Tier 1 is to cast a wide net using robust, cost-effective, and high-throughput assays to identify any significant biological activity.

In Vitro Anticancer Activity: The MTT Assay

Causality: Many indole derivatives exhibit anticancer properties by interfering with cellular processes like proliferation. The MTT assay is a cornerstone for initial screening because it provides a rapid, colorimetric readout of a cell's metabolic activity, which is directly proportional to the number of viable, proliferating cells.[1][2] A reduction in the conversion of the yellow MTT tetrazolium salt to purple formazan crystals indicates cytotoxicity or a cytostatic effect.[2][3]

-

Cell Culture: Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast, NCI-H460 for lung, SF-268 for glioma) in their appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[4]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[4]

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old medium with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5]

-

Formazan Solubilization: Carefully aspirate the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3][5]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (commonly 570 nm) using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

| Compound ID | MCF-7 (Breast) | NCI-H460 (Lung) | SF-268 (Glioma) |

| Test Cmpd 1 | 12.5 ± 1.8 | 25.3 ± 3.1 | > 100 |

| Test Cmpd 2 | > 100 | > 100 | > 100 |

| Doxorubicin | 0.9 ± 0.2 | 1.1 ± 0.3 | 0.8 ± 0.1 |

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

Causality: The structural features of the scaffold are common in antimicrobial agents. The agar well diffusion method is a widely used, preliminary test to evaluate the antimicrobial activity of compounds.[6][7] It is a qualitative assay where the diffusion of an active compound through the agar inhibits the growth of a seeded microorganism, resulting in a clear zone of inhibition. The size of this zone is proportional to the compound's activity.[6][8]

-

Inoculum Preparation: Prepare a standardized inoculum (0.5 McFarland standard) of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile broth.[9]

-

Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) plates.[6][7]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[6]

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration (e.g., 1 mg/mL) into each well.

-

Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control.[10]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.

| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |

| Test Cmpd 1 | 18 ± 1.0 | 15 ± 0.8 | No Zone |

| Test Cmpd 2 | No Zone | No Zone | No Zone |

| Ciprofloxacin | 25 ± 1.2 | 28 ± 1.5 | N/A |

| Fluconazole | N/A | N/A | 22 ± 1.1 |

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

Causality: The indole nucleus is an excellent electron donor and can act as a scavenger of free radicals, which are implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to assess this activity.[11][12] The stable DPPH free radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured spectrophotometrically.[13]

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[14]

-

Sample Preparation: Prepare various concentrations of the test compound in methanol. Ascorbic acid or Trolox can be used as a positive control.[13]

-

Reaction Setup: In a 96-well plate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH working solution to each well.[13]

-

Controls: Prepare a blank containing only methanol and a control containing methanol and the DPPH solution.[14]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13][14]

-

Absorbance Measurement: Measure the absorbance at 517 nm.[11][13]

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

| Compound ID | DPPH Scavenging Activity (%) |

| Test Cmpd 1 | 75.6 ± 4.2% |

| Test Cmpd 2 | 8.1 ± 1.5% |

| Ascorbic Acid | 96.4 ± 2.1% |

Tier 2: Hit Confirmation and Mechanistic Elucidation

Compounds that show promising activity ("hits") in Tier 1 assays are advanced to Tier 2 for confirmation and a preliminary investigation into their mechanism.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

Causality: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[15] The ability of a compound to prevent the denaturation of proteins (like Bovine Serum Albumin or egg albumin) induced by heat is a recognized method for screening for in vitro anti-inflammatory activity.[16][17] This assay is a cost-effective way to identify compounds that may stabilize proteins and thus exhibit anti-inflammatory potential.

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% Bovine Serum Albumin (BSA) solution and 1.8 mL of phosphate-buffered saline (PBS, pH 6.5). Add 200 µL of various concentrations of the test compound.[18]

-

Controls: Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control. The control sample contains the reaction mixture without the test compound.[15]

-

Incubation: Incubate all samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 57°C for 10 minutes.[18]

-

Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.[19][20]

-

Calculation: Calculate the percentage inhibition of denaturation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

Further Actions for Tier 1 "Hits"

-

Anticancer Hits: If a compound shows significant cytotoxicity (e.g., IC₅₀ < 20 µM), follow-up studies could include apoptosis assays (e.g., Annexin V/PI staining) to determine if cell death is programmed, or cell cycle analysis to see if the compound arrests cells in a specific phase.[4]

-

Antimicrobial Hits: For compounds showing a clear zone of inhibition, the next logical step is to perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible microbial growth. This provides quantitative data on the compound's potency.[8][21]

Caption: Principle of the MTT cell viability assay.

Tier 3: Early-Stage In Silico ADMET Profiling

Causality: A significant percentage of drug candidates fail in later stages due to poor pharmacokinetic properties or toxicity.[22][23] Performing in silico ADMET screening early in the discovery process allows for the flagging of compounds with potential liabilities, such as poor absorption, rapid metabolism, or predicted toxicity. This helps prioritize resources for compounds that not only have good biological activity but also possess more "drug-like" properties.[22][24]

This step involves using computational models and software to predict key properties.

-

Model Input: The 2D structure of the hit compound is used as input for various predictive models.[24]

-

Properties Predicted:

-

Absorption: Prediction of properties like Caco-2 permeability and human intestinal absorption (HIA).

-

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: Prediction of susceptibility to metabolism by key Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6).

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of potential for hERG inhibition (cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity.

-

-

Analysis: The output is often a composite score or a qualitative flag system (e.g., low, medium, high risk). This allows for a direct comparison between different "hit" compounds, aiding in the selection of the best candidates to move forward into lead optimization.[22]

Caption: In Silico ADMET screening funnel for lead prioritization.

Conclusion

The (1H-indol-3-yl)(piperazin-1-yl)methanone scaffold holds considerable promise for the development of new therapeutic agents. However, realizing this potential requires a disciplined, evidence-based screening strategy. The three-tiered approach detailed in this guide provides a robust framework for efficiently identifying active compounds, confirming their effects, and evaluating their drug-like potential from the earliest stages. By integrating in vitro biological assays with in silico predictive modeling, research teams can make more informed decisions, increasing the probability of success as promising compounds advance through the drug discovery pipeline.

References

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link][6][8]

-

Sharma, D., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology. [Link][21]

-

Pisoschi, A. M., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(8), 1598. [Link][11][12][25]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link][1]

-

Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate. [Link][5]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Valgas, C., de Souza, S. M., & Smânia, E. F. A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

-

Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391. [Link]

-

Xiong, G., et al. (2021). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 12(6), 1045-1055. [Link][22]

-

Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038. [Link]

-

CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. Clinical and Laboratory Standards Institute. [Link][9]

-

Kwon Research Group. (n.d.). Transformer-Driven ADMET Screening for Efficient Drug Evaluation. [Link][26]

-

Rahman, M. M. (Ed.). (2015). In Vitro Antioxidant Assays. In Studies in Natural Products Chemistry (Vol. 46, pp. 245-263). Elsevier. [Link][27]

-

Fuchs, D., et al. (2013). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 4(1), 10. [Link][28]

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link][14]

-

Gunathilake, K. D. P. P., et al. (2018). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Pharmacognosy and Phytochemistry, 7(5), 128-133. [Link][16]

-

IONTOX. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link][23]

-

Ácsová, A., et al. (2022). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Potravinarstvo Slovak Journal of Food Sciences, 16, 201-216. [Link][29]

-

Microbe Notes. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link][10]

-

Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 10, 102081. [Link][30]

-

Jijith, U. S., & Jayakumari, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. Asian Journal of Pharmaceutical and Clinical Research, 11(4), 57-61. [Link][31]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link][7]

-

Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. [Link][24]

-

American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17665–17676. [Link][32]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay Protocol. [Link]

-

Wankhede, S. B., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 580-596. [Link][33]

-

ResearchGate. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. [Link][34]

-

ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. [Link][35]

-

International Journal of Creative Research Thoughts. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link][36]

-

MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(4), 1108. [Link][17]

-

International Journal of Advanced Research in Biological Sciences. (2016). Drug Discovery and ADMET process: A Review. [Link][37]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit Manual. [Link][38]

-

Amazon Web Services. (n.d.). Agar Well Diffusion Method Protocol. [Link][39]

-

Bio-protocol. (2023). BSA Denaturation Inhibition Assay. [Link][18]

-

Weigand, S. C., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Endocrine-Related Cancer, 16(4), 1079-1096. [Link][40]

-

Bio-protocol. (2022). Protein denaturation inhibition assay. [Link][19]

-

ResearchGate. (2023). Protein denaturation assay guidance?. [Link][20]

-

Impact Factor. (n.d.). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. [Link][41]

-

Pharmacognosy Research. (2020). Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. [Link][42]

Sources

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. One moment, please... [hereditybio.in]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. benchchem.com [benchchem.com]

- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 17. mdpi.com [mdpi.com]

- 18. 4.8.1. BSA Denaturation InhibitionAssay [bio-protocol.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 24. bitesizebio.com [bitesizebio.com]

- 25. researchgate.net [researchgate.net]

- 26. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 27. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 30. researchgate.net [researchgate.net]

- 31. ir.vistas.ac.in [ir.vistas.ac.in]

- 32. pubs.acs.org [pubs.acs.org]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. ijcrt.org [ijcrt.org]

- 37. ijarbs.com [ijarbs.com]

- 38. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 39. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]

- 40. iv.iiarjournals.org [iv.iiarjournals.org]

- 41. impactfactor.org [impactfactor.org]

- 42. jddtonline.info [jddtonline.info]

An In-Depth Technical Guide to the In Vitro Evaluation of Novel (1H-indol-3-yl)(piperazin-1-yl)methanone Derivatives

Introduction: Unlocking the Therapeutic Potential of the Indole-Piperazine Scaffold

The confluence of the indole and piperazine heterocycles within a single molecular framework, specifically the (1H-indol-3-yl)(piperazin-1-yl)methanone core, represents a highly strategic approach in modern medicinal chemistry. The indole nucleus is a quintessential "privileged scaffold," integral to a multitude of natural products and FDA-approved drugs, renowned for its ability to interact with a wide array of biological targets.[1][2][3] Similarly, the piperazine ring is a common pharmacophore in centrally active agents, valued for its physicochemical properties and ability to engage with various receptors and enzymes.[4][5]

The combination of these two moieties creates derivatives with significant therapeutic promise, particularly in oncology and immunology.[6][7][8] The initial preclinical assessment of these novel compounds relies on a robust suite of in vitro assays designed to quantify their biological activity, elucidate their mechanism of action, and establish a preliminary safety profile. This guide provides a detailed exploration of the core in vitro methodologies essential for characterizing novel (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives, with a focus on anticancer and anti-inflammatory applications. The protocols and insights presented herein are grounded in established scientific principles to ensure the generation of reliable and reproducible data for drug development professionals.

Section 1: In Vitro Anticancer Activity Assessment

The evaluation of novel chemical entities for anticancer potential is a primary objective. The initial screening phase is designed to assess broad cytotoxicity against various cancer cell lines, followed by more targeted mechanistic studies to understand how these compounds exert their effects.

A. Primary Screening: Cytotoxicity and Antiproliferative Assays

The foundational step is to determine the concentration-dependent effect of the derivatives on cancer cell viability and proliferation. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) are key parameters derived from these assays. Two widely adopted, reliable, and high-throughput methods are the MTT and Sulforhodamine B (SRB) assays.

1. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay quantifies cell viability by measuring mitochondrial metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[11] This allows for the conversion of MTT to formazan crystals by live cells.

-

Solubilization: Carefully aspirate the supernatant. Add 100 µL of a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9][11]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for determining compound cytotoxicity via MTT assay.

2. The Sulforhodamine B (SRB) Assay

The SRB assay is a cell staining method that indirectly measures cell mass by quantifying total cellular protein content.[12][13] It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions.[10] This assay is less dependent on metabolic activity and offers excellent linearity and sensitivity.[13]

-

Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

-

Cell Fixation: After incubation, gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. This step is crucial as it fixes proteins to the plate.[12]

-

Washing: Remove the TCA and wash the plates five times with deionized water to remove unbound TCA and media components. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Data Presentation: Summarizing Cytotoxicity Results

Quantitative data should be presented clearly for comparative analysis.

| Compound ID | Substitution Pattern | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) | HCT116 GI₅₀ (µM) |

| IND-PIP-01 | Unsubstituted | 15.2 ± 1.8 | 21.5 ± 2.3 | 18.9 ± 1.5 |

| IND-PIP-02 | 5-Fluoro (Indole) | 2.1 ± 0.3 | 4.8 ± 0.6 | 3.5 ± 0.4 |

| IND-PIP-03 | 4-Chloro (Piperazine) | 8.9 ± 0.9 | 12.1 ± 1.1 | 10.4 ± 1.0 |

| Doxorubicin | Positive Control | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.10 ± 0.01 |

Table represents hypothetical data for illustrative purposes.

B. Mechanistic Insight: Tubulin Polymerization Assay

Many indole-containing compounds exert their anticancer effects by interfering with microtubule dynamics.[2] A direct biochemical assay to confirm this mechanism of action is the tubulin polymerization assay. This assay measures the effect of a compound on the in vitro assembly of purified tubulin dimers into microtubules.

The assay follows polymerization by monitoring the fluorescence enhancement of a reporter dye (like DAPI) that incorporates into microtubules as they form.[14][15] Inhibitors of polymerization will decrease the rate and extent of fluorescence increase, while stabilizers may enhance it.

-

Reagent Preparation: Prepare all reagents on ice. This includes purified tubulin (>99%), GTP stock, and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[15]

-

Reaction Setup: In a 96-well plate, assemble the reaction mixture on ice. A typical reaction contains tubulin (final concentration ~2 mg/mL), GTP (1 mM), a fluorescent reporter, and the test compound at various concentrations.[15]

-

Controls: Include a negative control (vehicle), a positive control for inhibition (e.g., Vinblastine), and a positive control for stabilization (e.g., Paclitaxel).[14]

-

Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Kinetic Reading: Measure the fluorescence intensity every 30-60 seconds for 60-90 minutes. The polymerization process typically shows a nucleation phase, a growth phase, and a steady-state plateau.[14]

-

Data Analysis: Plot fluorescence intensity versus time. Analyze the curves to determine the effect of the compounds on the lag time (nucleation), Vmax (growth rate), and the final polymer mass (plateau height).

Caption: Workflow for the in vitro tubulin polymerization assay.

Section 2: In Vitro Anti-inflammatory Activity Assessment

Chronic inflammation is a driver of numerous pathologies, making anti-inflammatory activity a valuable therapeutic attribute. In vitro models provide a rapid and ethical means to screen for compounds that can modulate inflammatory responses.[16]

A. Inhibition of Nitric Oxide (NO) Production in Macrophages

This is a cornerstone assay for evaluating anti-inflammatory potential.[17] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a strong inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the production of pro-inflammatory mediators, including nitric oxide (NO).[18][19] The assay measures the ability of test compounds to inhibit this NO production.

NO is an unstable gas, so its production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (NO₂⁻), in the culture supernatant using the Griess reagent.

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before inflammatory stimulation.

-

Inflammation Induction: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.

-

Incubation & Reading: Incubate for 10-15 minutes at room temperature in the dark, allowing a magenta azo dye to form. Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control. A concurrent cytotoxicity assay (e.g., MTT) must be performed to ensure that the observed NO reduction is not due to cell death.[18]

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

B. Inhibition of Protein Denaturation

Protein denaturation is a key feature of inflammatory diseases like arthritis.[20] The ability of a compound to prevent heat-induced denaturation of a protein, such as Bovine Serum Albumin (BSA), can be a useful indicator of its anti-inflammatory properties. This assay is simple, cost-effective, and provides a preliminary screen for this mechanism.

-

Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound at various concentrations and 0.5 mL of 5% w/v aqueous BSA solution.

-

Controls: Use a standard anti-inflammatory drug (e.g., Diclofenac sodium) as a positive control.

-

Incubation: Incubate the mixtures at 37°C for 20 minutes.

-

Heat Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 10 minutes.

-

Cooling & Reading: Cool the solutions to room temperature and measure the turbidity (absorbance) at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of denaturation using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Conclusion

The in vitro evaluation of novel (1H-indol-3-yl)(piperazin-1-yl)methanone derivatives is a critical, multi-faceted process that forms the bedrock of their preclinical development. The methodologies outlined in this guide—from broad cytotoxicity screening using MTT and SRB assays to specific mechanistic studies like tubulin polymerization and key anti-inflammatory assessments—provide a robust framework for characterizing the biological activity of these promising compounds. Adherence to these detailed protocols, complete with appropriate controls and logical data interpretation, will ensure the generation of high-quality, reliable data, thereby enabling informed decisions in the progression of new therapeutic candidates from the laboratory toward clinical application.

References

- ResearchGate. (n.d.). Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT).

- PubMed. (n.d.). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.

- Scirp.org. (n.d.). Linearity Comparison of Three Colorimetric Cytotoxicity Assays.

- Bio-protocol. (n.d.).

- Abcam. (n.d.). Cell viability assays.

- Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability.

- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- (n.d.).

- BenchChem. (n.d.).

- NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC.

- (n.d.). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- ResearchGate. (n.d.). Naturally available anticancer drugs containing indole scaffold.

- DigitalOcean. (n.d.). Tubulin polymerizing protocol. Polymerized tubulin forms microtubules which can be visualized on a high-end microscope using DIC.

- NIH. (2022).

- BenchChem. (n.d.).

- MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- PubMed. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.

- ResearchGate. (n.d.). Few anticancer drugs containing piperazine rings approved by FDA.

- NIH. (2023).

- (2013).

- Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR.

- NIH. (n.d.). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential - PMC.

- MDPI. (n.d.).

- (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.

- MDPI. (n.d.).

- (n.d.).

- MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.

- NIH. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.

- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors.

- Yeditepe Journal of Health Sciences. (n.d.).

- ResearchGate. (n.d.). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.

- MDPI. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)

- Neuroquantology. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. neuroquantology.com [neuroquantology.com]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]

- 9. Cell viability assays | Abcam [abcam.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. maxanim.com [maxanim.com]

- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpsr.com [ijpsr.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

The Synthesis and Biological Exploration of Novel Indole-Piperazine Methanone Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, consistently appears in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structure allows it to mimic peptides and interact with a multitude of biological targets, making it a cornerstone in modern drug discovery.[2][3][4] When coupled with the versatile piperazine moiety—a six-membered heterocyclic ring known to enhance pharmacokinetic properties such as solubility and bioavailability—the resulting indole-piperazine methanone framework presents a promising avenue for the development of novel therapeutics.[5][6] This guide provides an in-depth exploration of the discovery and synthesis of these compounds, offering detailed experimental protocols, insights into structure-activity relationships (SAR), and a discussion of their diverse pharmacological potential.

The Strategic Imperative for Indole-Piperazine Methanone Scaffolds

The indole ring system is a fundamental component of numerous alkaloids, peptides, and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Its planar, electron-rich nature facilitates interactions with various receptors and enzymes. The piperazine ring, on the other hand, is a common constituent in many clinically approved drugs due to its ability to improve the aqueous solubility and oral bioavailability of drug candidates.[5][6] The combination of these two pharmacophores in the indole-piperazine methanone scaffold creates a molecule with the potential for both potent biological activity and favorable drug-like properties.

The methanone linker provides a rigid connection between the indole and piperazine moieties, allowing for precise orientation of substituents and targeted interactions with biological macromolecules. The versatility of this scaffold allows for substitutions at various positions on both the indole and piperazine rings, enabling the fine-tuning of pharmacological activity and selectivity.

Synthetic Pathways to Indole-Piperazine Methanone Derivatives

The synthesis of indole-piperazine methanone compounds typically involves a multi-step process, beginning with the preparation of a suitable indole-carboxylic acid derivative followed by amide coupling with a substituted piperazine. The following sections detail a generalizable and robust synthetic workflow.

Synthesis of the Indole Carboxylic Acid Intermediate

A common starting point is the synthesis of an indole-5-carboxylic acid. One established method involves the following sequence:

Caption: Synthetic route to 1H-indole-5-carboxylic acid.

Experimental Protocol: Synthesis of 1H-Indole-5-carboxylic acid (5) [7]

-

Step 1: Synthesis of Intermediate 3. A solution of the appropriately substituted aniline in a suitable solvent is treated with dimethylformamide dimethyl acetal (DMF-DMA). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the intermediate.

-

Step 2: Synthesis of Methyl 1H-indole-5-carboxylate (4). The intermediate from Step 1 is dissolved in a mixture of methanol and tetrahydrofuran. The solution is heated, and a cyclizing agent such as methyl acetoacetate is added. The reaction is refluxed for several hours. After completion, the reaction mixture is filtered and concentrated to yield the methyl indole-5-carboxylate.

-

Step 3: Synthesis of 1H-indole-5-carboxylic acid (5). The methyl ester from Step 2 is subjected to hydrolysis, typically using a base like sodium hydroxide in a mixture of water and methanol. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then acidified to precipitate the carboxylic acid, which is collected by filtration, washed, and dried.

Amide Coupling to Form the Indole-Piperazine Methanone Core

The final step in the synthesis is the coupling of the indole-5-carboxylic acid with a desired N-substituted piperazine. This is a standard amide bond formation reaction.

Caption: General scheme for amide coupling.

Experimental Protocol: Synthesis of (1H-Indol-5-yl)(4-substituted-piperazin-1-yl)methanone [7][8]

-

To a solution of 1H-indole-5-carboxylic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added.

-

A base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the reaction mixture.

-

The desired N-substituted piperazine is then added, and the reaction is stirred at room temperature for several hours to overnight.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired indole-piperazine methanone compound.

Biological Evaluation and Structure-Activity Relationships (SAR)

The indole-piperazine methanone scaffold has been explored for a wide range of biological activities. The specific therapeutic application is often determined by the nature and position of substituents on both the indole and piperazine rings.

Anticancer Activity

Indole derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[9] The introduction of a piperazine moiety can enhance these activities.

-

SAR Insights:

-